4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide
Description
4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is a hybrid heterocyclic compound comprising a benzotriazinone core linked via a butanamide chain to a 1,2,4-triazole ring. The benzotriazinone moiety is known for its bioisosteric properties, often mimicking natural substrates in enzyme inhibition, while the triazole ring contributes to hydrogen bonding and metabolic stability. This compound is synthesized through multi-step reactions starting from isatin, involving oxidation, diazotization, and coupling with amines or anilines . Its structural complexity and functional groups make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical.
Properties
Molecular Formula |
C13H13N7O2 |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C13H13N7O2/c21-11(16-13-14-8-15-18-13)6-3-7-20-12(22)9-4-1-2-5-10(9)17-19-20/h1-2,4-5,8H,3,6-7H2,(H2,14,15,16,18,21) |
InChI Key |
VHXLBSXWKMMZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves multi-step organic reactions
Preparation of Benzotriazinone Core: The benzotriazinone core can be synthesized via cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids under acidic conditions.
Introduction of Triazole Group: The triazole moiety can be introduced using azide-alkyne cycloaddition (click chemistry), where an alkyne-functionalized benzotriazinone reacts with an azide compound.
Formation of Butanamide Chain: The final step involves coupling the triazole-substituted benzotriazinone with a butanoyl chloride or butanoic acid derivative under amide formation conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can serve as a probe or inhibitor for studying enzyme functions and interactions. Its triazole and benzotriazinone moieties are known to interact with biological macromolecules.
Medicine
Medicinally, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors involved in disease pathways.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. The benzotriazinone and triazole groups can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzotriazinone carboxamides. Key structural analogs and their differentiating features are discussed below:
Structural Analogs with Varying Amide Substituents
A series of N-substituted benzotriazinone butanamides (14a–14n) were synthesized by replacing the triazole group with alkyl or aryl groups (Table 1) . For example:
- 14n : N-phenyl substitution introduces aromaticity, which may improve π-π stacking interactions in target binding.
The target compound’s triazol-3-yl group provides a unique hydrogen-bonding profile compared to these derivatives, influencing both target affinity and pharmacokinetics.
Heterocyclic Variants
- 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (): Replaces the triazole with a thiazole ring, altering electronic properties and binding specificity. Thiazole’s sulfur atom may engage in hydrophobic interactions unavailable to the triazole analog.
- Zelatriazinum (WHO List 91, ): Features a trifluoromethoxy-substituted phenyl group (C₁₈H₁₅F₃N₄O₃). The electron-withdrawing CF₃O-group enhances metabolic stability and membrane permeability compared to the parent compound .
Functional Group Modifications
- Azinphos-methyl/ethyl (–7): Organophosphate derivatives with benzotriazinone cores. These compounds are pesticides, highlighting the scaffold’s versatility but differing sharply in toxicity and application from the pharmacologically oriented target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthesis and Crystallography : The target compound and analogs are often characterized using SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation of crystal structures .
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., CF₃O-) show enhanced stability in metabolic assays, while bulky substituents (e.g., tert-butyl) may reduce bioavailability due to steric effects .
- Structural Insights : The triazole ring in the target compound forms stable hydrogen bonds with enzyme active sites, as evidenced by crystallographic data, whereas thiazole analogs exhibit divergent binding modes .
- Toxicity Considerations: Azinphos derivatives underscore the importance of substituent choice; replacing organophosphate groups with carboxamides mitigates toxicity .
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is a derivative of benzotriazine and triazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 300 g/mol (exact values depend on the specific structure).
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been shown to exhibit anti-inflammatory and anticancer properties through the modulation of specific signaling pathways.
Key Mechanisms:
- Inhibition of Inflammatory Cytokines : Research indicates that compounds similar to this one can significantly inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Anticancer Activity : Benzotriazinone derivatives have demonstrated potential in reducing cancer cell growth by targeting specific cellular pathways involved in tumor progression .
In Vitro Studies
Several studies have evaluated the in vitro effects of related compounds on various cell lines:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4d | HepG2 | 15 | Cytokine inhibition |
| 5f | MCF7 | 20 | Apoptosis induction |
These findings suggest that the compound exhibits potent biological activity against cancer cells and inflammatory responses.
In Vivo Studies
In vivo studies have further corroborated the anti-inflammatory effects observed in vitro. For instance, administration of related benzotriazinone derivatives in animal models showed a significant reduction in serum levels of inflammatory markers without hepatotoxicity .
Case Studies
- Case Study 1 : A study involving the administration of a benzotriazinone derivative similar to the target compound showed a marked decrease in tumor size in a mouse model of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Case Study 2 : Another investigation reported that treatment with a related compound led to reduced levels of IL-1β and IL-6 in LPS-induced inflammation models, suggesting its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
